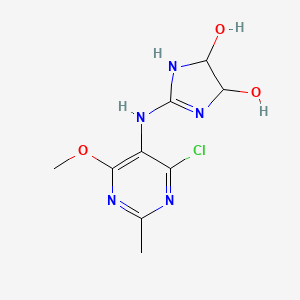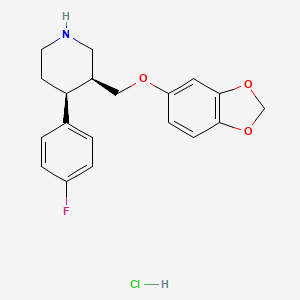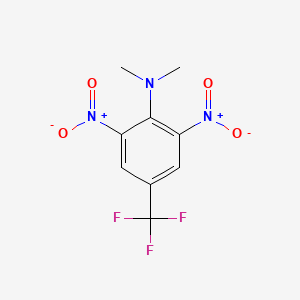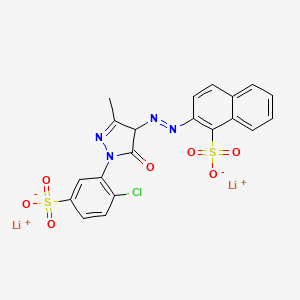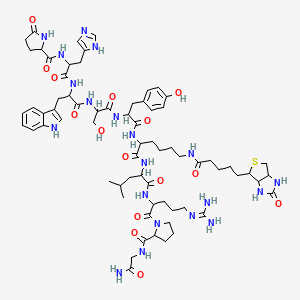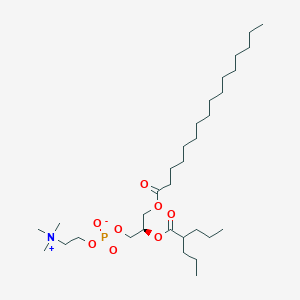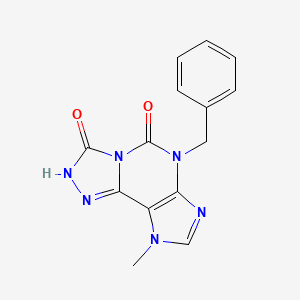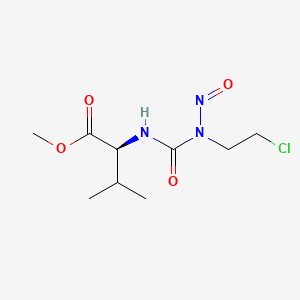
L-N-((2-Chloroethyl)nitrosocarbamoyl)valine methyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
L-N-((2-Chloroethyl)nitrosocarbamoyl)valine methyl ester is a synthetic compound known for its potential applications in various fields, including chemistry, biology, and medicine. It is characterized by its unique chemical structure, which includes a chloroethyl group, a nitrosocarbamoyl moiety, and a valine methyl ester.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of L-N-((2-Chloroethyl)nitrosocarbamoyl)valine methyl ester typically involves the reaction of valine methyl ester with 2-chloroethyl isocyanate under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The product is then purified using standard techniques such as recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to maximize efficiency and minimize waste .
Analyse Chemischer Reaktionen
Types of Reactions
L-N-((2-Chloroethyl)nitrosocarbamoyl)valine methyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The chloroethyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Nucleophiles such as amines, thiols, and alcohols are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
L-N-((2-Chloroethyl)nitrosocarbamoyl)valine methyl ester has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain cancers.
Industry: It is used in the development of new materials and as a precursor for various industrial chemicals.
Wirkmechanismus
The mechanism of action of L-N-((2-Chloroethyl)nitrosocarbamoyl)valine methyl ester involves its interaction with specific molecular targets. The compound is believed to exert its effects by alkylating DNA, leading to the disruption of cellular processes and ultimately cell death. This mechanism is particularly relevant in its potential use as an anticancer agent .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Leucine, N-((2-chloroethyl)nitrosocarbamoyl)-, methyl ester: Similar in structure but with leucine instead of valine.
N-((2-Chloroethyl)Nitrosocarbamoyl)-L- Methionine Methyl Ester: Contains methionine instead of valine.
N-[(2-Chloroethyl)nitrosocarbamoyl]-L-serine methyl ester: Contains serine instead of valine.
Uniqueness
L-N-((2-Chloroethyl)nitrosocarbamoyl)valine methyl ester is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
94790-30-4 |
|---|---|
Molekularformel |
C9H16ClN3O4 |
Molekulargewicht |
265.69 g/mol |
IUPAC-Name |
methyl (2S)-2-[[2-chloroethyl(nitroso)carbamoyl]amino]-3-methylbutanoate |
InChI |
InChI=1S/C9H16ClN3O4/c1-6(2)7(8(14)17-3)11-9(15)13(12-16)5-4-10/h6-7H,4-5H2,1-3H3,(H,11,15)/t7-/m0/s1 |
InChI-Schlüssel |
ZQLJHLWKLMTODY-ZETCQYMHSA-N |
Isomerische SMILES |
CC(C)[C@@H](C(=O)OC)NC(=O)N(CCCl)N=O |
Kanonische SMILES |
CC(C)C(C(=O)OC)NC(=O)N(CCCl)N=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


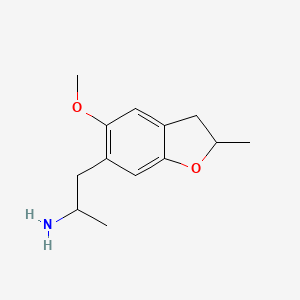
![[(3R)-1-[(2R)-3-[2-[2-[[(2R)-3-[(3R)-3-dodecanoyloxydecoxy]-2-(tetradecanoylamino)propoxy]-hydroxyphosphoryl]oxyethylcarbamoylamino]ethoxy-hydroxyphosphoryl]oxy-2-(tetradecanoylamino)propoxy]decan-3-yl] dodecanoate](/img/structure/B12775363.png)
